![molecular formula C16H16N2OS3 B2922570 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034548-51-9](/img/structure/B2922570.png)
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a fascinating organic compound known for its intricate structure comprising multiple thiophene rings and urea functionality. Thiophenes, as sulfur-containing heterocycles, impart significant electronic properties, making this compound of substantial interest in various fields, including materials science and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: : The initial step involves the coupling of two thiophene rings, often through palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling.
Alkylation: : The bithiophene intermediate is then alkylated using appropriate alkyl halides under basic conditions to form the desired ethyl and methyl substituents.
Urea Formation: : Finally, the alkylated bithiophene is reacted with isocyanate or similar compounds under controlled conditions to introduce the urea functionality.
Industrial Production Methods
While the above steps are generally used in laboratory settings, industrial production might involve optimization for scale-up, including the use of continuous flow reactors to improve yield and efficiency. Solvent choice, temperature, and catalyst recycling are crucial factors in industrial settings.
化学反应分析
Types of Reactions
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: : The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to hydrogenated thiophene derivatives.
Substitution: : Electrophilic substitution reactions are common due to the electron-rich nature of thiophene.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are typical oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is often used for reduction.
Substitution: : Various halogenating agents, like N-bromosuccinimide (NBS), can be used for substitution reactions.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation.
Hydrogenated Thiophenes: : From reduction.
Halogenated Thiophenes: : From substitution.
科学研究应用
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has diverse applications:
Chemistry: : Used in the study of conjugated systems and electron transfer processes.
Biology: : Investigated for its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : Explored as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: : Potential use in organic electronics, such as organic photovoltaics and field-effect transistors.
作用机制
The compound's mechanism of action in biological systems involves interactions with molecular targets like enzymes or receptors. Its thiophene rings can participate in π-π stacking interactions, hydrogen bonding through the urea group, and act as an electron donor or acceptor.
相似化合物的比较
Similar Compounds
1-(2-(Thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
1-(2-([2,2'-Bithiophen]-5-yl)ethyl)-3-(thiophen-3-ylmethyl)urea
1-(2-(3-Thienyl)ethyl)-3-(thiophen-2-ylmethyl)urea
Uniqueness
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific substitution pattern on the thiophene rings, which influences its electronic properties and reactivity. The bithiophene unit confers unique conjugation and stability, making it particularly valuable in studies of conjugated systems and electronic applications.
属性
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMUBBVTWWKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

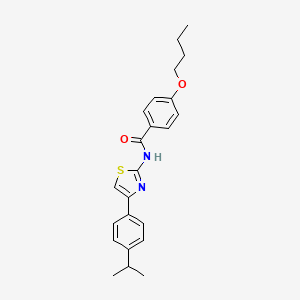
![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7-diol](/img/structure/B2922495.png)
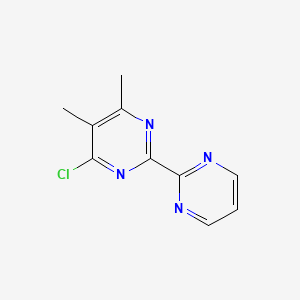
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)
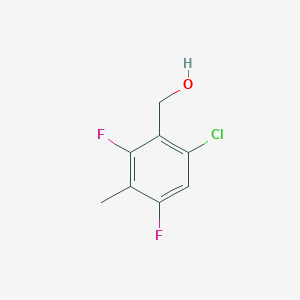
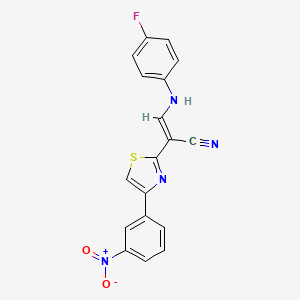
![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)
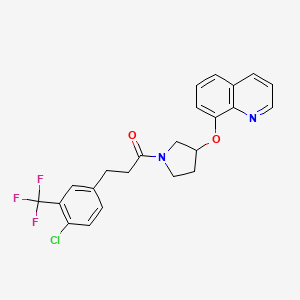
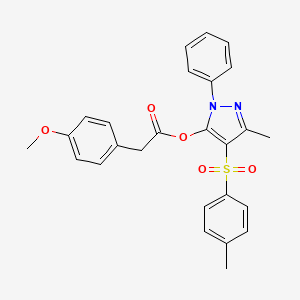
![1-[(3-chlorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2922507.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)
![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)
